molecular formula C26H25N3O4S B11086785 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline

Cat. No.: B11086785
M. Wt: 475.6 g/mol
InChI Key: NFQUPIQXBPZGHA-UHFFFAOYSA-N
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Description

N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHYLPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, nitrophenyl group, and dimethoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHYLPHENYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and dimethoxyphenethyl groups. Common reagents used in these reactions include thionyl chloride, nitrobenzene, and dimethoxybenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHYLPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHYLPHENYL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHOXYPHENETHYL)FORMAMIDE
  • N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)ACETAMIDE

Uniqueness

N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHYLPHENYL)AMINE is unique due to its combination of functional groups and structural features. The presence of the thiazole ring and nitrophenyl group imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C26H25N3O4S/c1-18-6-4-5-7-22(18)27-26-28(15-14-19-8-13-24(32-2)25(16-19)33-3)23(17-34-26)20-9-11-21(12-10-20)29(30)31/h4-13,16-17H,14-15H2,1-3H3

InChI Key

NFQUPIQXBPZGHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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